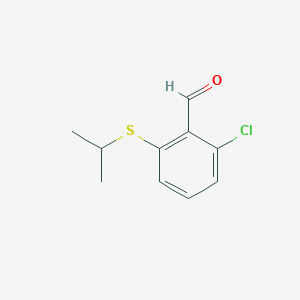

4-(2-Thienyl)oxazolidine-2-one

説明

4-(2-Thienyl)oxazolidine-2-one is a type of oxazolidin-2-one, a class of heterocyclic compounds . Oxazolidin-2-ones are interesting due to their uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties .

Synthesis Analysis

The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes 4-(2-Thienyl)oxazolidine-2-one, is based on a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .Molecular Structure Analysis

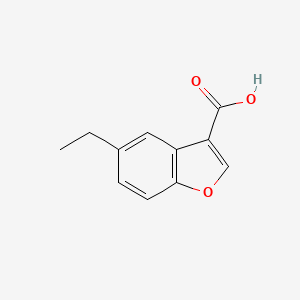

The molecular structure of 4-(2-Thienyl)oxazolidine-2-one is similar to that of other oxazolidin-2-ones. The formula for oxazolidin-2-one is C3H5NO2, with a molecular weight of 87.0773 .Chemical Reactions Analysis

The deprotonation thermochemistry of oxazolidin-2-ones has been studied to find the most acidic site and relative acidities of these heterocyclics at various sites . The deprotonation at the nitrogen is favored in oxazolidin-2-ones over the carbon atoms .Physical And Chemical Properties Analysis

Physical properties of oxazolidin-2-ones include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用

Synthetic Organic Chemistry and Medicinal Chemistry Applications

4-(2-Thienyl)oxazolidine-2-one, commonly referred to as part of the oxazolidin-2-one nucleus, is extensively utilized in synthetic organic chemistry, particularly as a heterocycle framework. Its applications include:

- Serving as a popular choice in the construction of five-member rings due to its synthetic versatility, mechanistic, and stereochemical properties.

- Usage as a cyclic carbamate skeleton, which, though rare in natural product chemistry, has garnered attention in synthetic organic chemistry, especially since Evans' report in 1981 on its utility as chiral auxiliaries in asymmetric synthesis.

- Application as protective groups for the 1,2-aminoalcohol system.

- Drawing interest in pharmaceuticals, exemplified by the introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, sparking numerous scientific publications (Zappia et al., 2007).

Crystallography and Structural Chemistry

The compound also has implications in crystallography and structural chemistry:

- Oxazolidin-2-ones are widely employed as protective groups for 1,2-amino alcohols and in their chiral forms as chiral auxiliaries.

- Studies of oxazolidinecarbohydrazides reveal insights into weak interactions like C-H···O, C-H···Cl, C-H···π, and π-π stacking interactions, offering a deeper understanding of molecular structures and interactions (Nogueira et al., 2015).

Synthesis of Complex Organic Compounds

Oxazolidine derivatives are key intermediates in the synthesis of complex organic compounds:

- They are precursors for the synthesis of oxazolidines, thiazolidines, and tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, showcasing the compound's role in creating a diverse range of chemical structures (Badr et al., 1981).

作用機序

Target of Action

The primary targets of 4-(2-Thienyl)oxazolidine-2-one, which belongs to the oxazolidinone class of compounds, are the bacterial ribosomes . These ribosomes play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

4-(2-Thienyl)oxazolidine-2-one interacts with its targets by binding to the 50S subunit of the bacterial ribosome . This binding inhibits the formation of a functional 70S initiation complex, thereby preventing protein synthesis . This unique mechanism of action distinguishes oxazolidinones from other protein synthesis inhibitors .

Biochemical Pathways

The inhibition of protein synthesis by 4-(2-Thienyl)oxazolidine-2-one affects various biochemical pathways within the bacterial cell. By preventing the formation of the 70S initiation complex, it disrupts the production of essential proteins, leading to the cessation of bacterial growth .

Pharmacokinetics

Oxazolidinones, including 4-(2-Thienyl)oxazolidine-2-one, exhibit favorable pharmacokinetic properties. They have excellent bioavailability and good tissue and organ penetration . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME), enhancing its bioavailability and effectiveness against bacterial infections .

Result of Action

The molecular and cellular effects of 4-(2-Thienyl)oxazolidine-2-one’s action are primarily bacteriostatic, inhibiting the growth and reproduction of bacteria . By disrupting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to the cessation of their growth .

Action Environment

The action, efficacy, and stability of 4-(2-Thienyl)oxazolidine-2-one can be influenced by various environmental factors. For instance, the presence of efflux pumps in Gram-negative bacteria can reduce the compound’s efficacy by forcing it out of the cell faster than it can accumulate

将来の方向性

特性

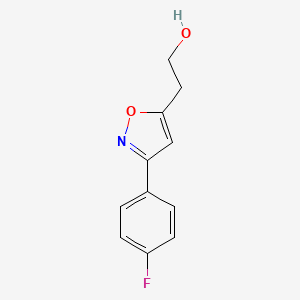

IUPAC Name |

4-thiophen-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7-8-5(4-10-7)6-2-1-3-11-6/h1-3,5H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUBYEQUQNZWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)oxazolidine-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)

![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)

![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)

![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)

![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)